molecular formula C6H7ClFNS B2509414 3-Amino-5-fluorobenzene-1-thiol hydrochloride CAS No. 1315368-02-5

3-Amino-5-fluorobenzene-1-thiol hydrochloride

Cat. No.: B2509414
CAS No.: 1315368-02-5
M. Wt: 179.64
InChI Key: SNNFKOZCAZQDRA-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzene-1-thiol hydrochloride is a chemical compound with the molecular formula C6H6FNS·HCl and a molecular weight of 179.65 g/mol . This compound is known for its unique properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for 3-Amino-5-fluorobenzene-1-thiol hydrochloride may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzene-1-thiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, modified thiols from reduction, and substituted benzene derivatives from substitution reactions .

Scientific Research Applications

3-Amino-5-fluorobenzene-1-thiol hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzene-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluorobenzene-1-thiol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

3-amino-5-fluorobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNFKOZCAZQDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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